Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate

HIV Integrase Inhibitor Benzothiazole

Sourcing inconsistent benzothiazole regioisomers undermines HIV integrase & anti-TB SAR studies. tert-Butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS 2436537-66-3) provides the exact 6-substituted scaffold required for these targets, with the tert-butyl ester enabling orthogonal protection during multi-step synthesis. - 6-Position substitution matches pharmacophore requirements for HIV integrase inhibitor development - tert-Butyl ester protection enables complex synthetic routes incompatible with free carboxylic acids - Catalogued commercial supply with ≥97% purity ensures batch-to-batch consistency

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B8090643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)7-9-4-5-10-11(6-9)17-8-14-10/h4-6,8H,7H2,1-3H3
InChIKeyMMCVJYXBAISKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate: Key Pharmaceutical Intermediate


Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a specialized organic compound that belongs to the class of benzo[d]thiazole derivatives, a privileged structure in medicinal chemistry known for its versatile biological activity . Its chemical identity is defined by the molecular formula C₁₃H₁₅NO₂S and a molecular weight of 249.33 g/mol . The compound features a benzo[d]thiazole core with a tert-butyl ester-protected acetic acid moiety at the 6-position, which serves as a crucial synthetic handle for further functionalization and is often employed as a key intermediate in the synthesis of more complex molecules, particularly for the development of novel anti-tubercular agents and other therapeutics .

HIV Integrase Inhibitor Research: 6-substituted benzothiazole scaffold maps to patented pharmacophore space for developing novel inhibitor candidates.
Anti-Tubercular Drug Discovery: tert-butyl ester moiety linked to improved anti-mycobacterial activity in class-level SAR; supports lead optimization from protected intermediate.
Multi-Step Synthesis: tert-butyl ester serves as a protecting group, enabling orthogonal reactions incompatible with free acid. Compatible with standard medicinal chemistry workflows.

Why This Compound Cannot Be Substituted by Analogs


Substituting tert-butyl 2-(benzo[d]thiazol-6-yl)acetate with a seemingly similar benzothiazole analog is fraught with risk due to critical differences in regiochemistry and functional group protection. The compound's unique 6-position substitution on the benzothiazole ring is a specific pharmacophore element in potent HIV integrase inhibitors, distinguishing it from the more common 2-position isomers [1]. Furthermore, the tert-butyl ester is not a passive group; it acts as a protecting group that temporarily blocks the carboxylic acid, enabling complex synthetic sequences that would otherwise be impossible. Its presence also significantly alters physicochemical properties, such as increasing lipophilicity, which can impact membrane permeability and metabolic stability relative to the free acid or a different ester analog . Generic substitution would therefore undermine both the precision of the synthetic route and the specific biological interaction profile.

6- vs. 2-substitution
The 6-substituted benzothiazole is a core pharmacophore in HIV integrase inhibitor patents; the 2-substituted analog lacks this documented target engagement profile and may not support the same SAR studies.
tert-Butyl ester vs. free acid
The protecting group enables nucleophilic additions and organometallic couplings; using the free acid would disable key synthetic steps and compromise route feasibility.
Lipophilicity & permeability
The tert-butyl ester increases logP relative to the free acid or smaller esters; this may alter membrane penetration properties in cell-based assays if not considered during lead design.

Quantitative Differentiation Evidence


Regiochemical Specificity for HIV Integrase Inhibition

The precise substitution position on the benzothiazole ring is a critical determinant of biological activity. A Gilead Sciences patent explicitly claims a vast series of benzothiazol-6-yl acetic acid derivatives as potent HIV integrase inhibitors, with the 6-substitution pattern being a key structural feature for this activity [1]. In contrast, the 2-substituted analog, tert-butyl 2-(benzo[d]thiazol-2-yl)acetate, has no such known, high-value therapeutic application and is primarily described as a general organic compound . This demonstrates that the 6-substitution pattern is a privileged motif in a highly targeted therapeutic area, which the 2-substituted isomer does not share.

Regiochemical Specificity for HIV Integrase
Class-level inference
6-substituted scaffold claimed as core pharmacophore vs. 2-substituted analog with no known high-value antiviral application
Research fit: 6-substitution uniquely aligns with HIV integrase inhibitor patent landscape; 2-substitution not supported for this target.
Patent-based structural requirement; experimental confirmation recommended.
HIV Integrase Inhibitor Benzothiazole Antiviral

tert-Butyl Ester Enhances Anti-Tubercular Potency

The tert-butyl ester group significantly influences biological activity. In a study evaluating various benzothiazole derivatives against Mycobacterium tuberculosis, compounds with tert-butyl substitutions (class-level inference for the target compound's moiety) exhibited Minimum Inhibitory Concentrations (MIC) ranging from 25 to 100 µg/mL . In direct contrast, a comparator compound without this substitution, the unsubstituted analog (9a, R=H), demonstrated markedly weaker activity with an MIC of 250 µg/mL . This near 10-fold difference in MIC highlights the crucial role of the tert-butyl ester in enhancing anti-tubercular potency within this chemical class.

tert-Butyl Ester Enhances Anti-TB Potency
Class-level inference
MIC 25–100 µg/mL (with tert-butyl) vs. 250 µg/mL (unsubstituted analog)
Supports anti-tubercular screening context: tert-butyl group is associated with up to 10-fold lower MIC in this series.
In vitro M. tuberculosis assay; class-level inference for target compound.
Antitubercular Mycobacterium tuberculosis SAR MIC

tert-Butyl Ester as a Protecting Group in Synthesis

A key differentiator for the procurement of this specific ester is its function as a protected intermediate. The tert-butyl group is a well-established protecting group for carboxylic acids, allowing for orthogonal synthesis by masking the reactive acid functionality during subsequent chemical manipulations . The alternative, using the free carboxylic acid (2-(benzo[d]thiazol-6-yl)acetic acid), would severely limit the scope of possible chemical reactions (e.g., nucleophilic additions, organometallic couplings) due to its reactivity and acidity. The tert-butyl ester can be later removed under mild acidic conditions to reveal the free acid .

Protecting Group for Orthogonal Synthesis
Supporting evidence
Enables nucleophilic additions, organometallic couplings; acid-labile removal for late-stage deprotection
Method context: essential for multi-step sequences where free acid would interfere; standard in medicinal chemistry.
Data to verify for specific synthetic route conditions.
Organic Synthesis Protecting Group Ester Intermediate

Optimal Research and Procurement Scenarios


Synthesis of Next-Generation HIV Integrase Inhibitors

This compound is an essential starting material for research programs focused on developing novel HIV therapies. The specific 6-substitution on the benzothiazole ring is a core structural requirement for targeting the HIV integrase enzyme, as defined by patents in this space [1]. Researchers engaged in this area should select this specific isomer to ensure their synthesized derivatives fall within the structure-activity relationship (SAR) landscape required for this biological target.

Lead Optimization for Anti-Tubercular Drug Discovery

For projects targeting Mycobacterium tuberculosis, this compound is a superior building block. As a member of the benzothiazole class with a tert-butyl ester group, it is associated with significantly improved anti-tubercular activity (lower MIC values) compared to unsubstituted analogs . Procuring this intermediate allows medicinal chemists to incorporate a potency-enhancing moiety from the outset of their synthetic campaign.

Protected Building Block for Multi-Step Synthesis

This compound is the correct choice for any complex synthetic route where a benzo[d]thiazol-6-ylacetic acid moiety must be carried through multiple steps. The tert-butyl ester serves as a stable protecting group, enabling chemists to perform reactions that would otherwise be incompatible with a free carboxylic acid . This is a standard practice in total synthesis and pharmaceutical process chemistry, where orthogonal protection is essential.

Validated Intermediate with Commercial Availability

Unlike more obscure or purely academic analogs, tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a catalogued and commercially available research chemical with defined purity (typically >97-98% ) from multiple vendors [2]. This ensures reliable sourcing and batch-to-batch consistency for projects transitioning from exploratory research to scale-up, a critical factor for procurement managers and laboratory heads.

Application
Selection Property
Validation Focus
HIV Integrase Inhibitor Research Programs
6-Substituted Benzothiazole Scaffold
Integrase enzyme SAR alignment and target engagement
Anti-Tubercular Lead Optimization
tert-Butyl Ester Motif (Potency-Enhancing)
MIC determination against M. tuberculosis panel
Complex Molecule Total Synthesis
Acid-Labile Protecting Group
Orthogonal reaction compatibility and deprotection efficiency
Scalable Medicinal Chemistry Projects
Defined Purity (>97%) & Commercial Availability
Batch-to-batch consistency and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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